(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride (1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442051
InChI: InChI=1S/C10H16N2O2S2.ClH/c11-7-9-3-1-5-12(8-9)16(13,14)10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8,11H2;1H
SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13442051

Molecular Formula: C10H17ClN2O2S2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C10H17ClN2O2S2
Molecular Weight 296.8 g/mol
IUPAC Name (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H16N2O2S2.ClH/c11-7-9-3-1-5-12(8-9)16(13,14)10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8,11H2;1H
Standard InChI Key MUEBYSDXWPVPLI-UHFFFAOYSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl
Canonical SMILES C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl

Introduction

Molecular Characteristics and Structural Features

The compound’s molecular formula is C₉H₁₅ClN₂O₂S₂, with a molecular weight of 282.8 g/mol . Its IUPAC name, (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine hydrochloride, reflects the piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 3-position with a methanamine group, which is protonated as a hydrochloride salt. Key structural attributes include:

  • Thiophene sulfonyl group: A heterocyclic thiophene ring linked via a sulfonyl bridge to the piperidine nitrogen.

  • Methanamine substituent: A primary amine group attached to the piperidine’s 3-position, enhancing solubility via hydrochloride salt formation.

PropertyValueSource
CAS Number1420841-61-7
Molecular FormulaC₉H₁₅ClN₂O₂S₂
Molecular Weight282.8 g/mol
SMILES NotationC1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl

The three-dimensional conformation of the molecule is influenced by intramolecular interactions, such as hydrogen bonding between the sulfonyl oxygen and the amine group, which may stabilize its bioactive conformation .

Synthesis and Chemical Reactivity

The synthesis of (1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves multi-step organic reactions. A representative pathway includes:

  • Sulfonylation of Piperidine: Reaction of piperidin-3-ylmethanamine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH) in dimethylformamide (DMF) .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical reagents include thiophene-2-sulfonyl chloride, piperidin-3-ylmethanamine, and NaH. Yield optimization often requires controlled reaction temperatures (0–25°C) and inert atmospheres . Side reactions, such as over-sulfonylation or oxidation of the thiophene ring, are mitigated using stoichiometric controls .

Research Applications and Comparative Analysis

This compound’s applications span medicinal chemistry and drug discovery:

  • Lead Optimization: Used as a scaffold for developing LOX or DHPS inhibitors .

  • Structure-Activity Relationship (SAR) Studies: Modifications to the piperidine ring or sulfonyl group help elucidate critical pharmacophores .

CompoundKey Structural DifferenceBiological Activity
This compoundPiperidine-3-methanaminePotential LOX inhibition
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanolPyrrolidine instead of piperidineAntibacterial activity
CCT365623Bis-sulfonylphenyl substituentOrally bioavailable LOX inhibitor

Future Directions and Challenges

Further research should prioritize:

  • In vitro profiling to confirm enzymatic targets and potency.

  • In vivo pharmacokinetic studies to assess bioavailability and toxicity.

  • Analog synthesis to explore substituent effects on activity and selectivity.

Challenges include optimizing metabolic stability and minimizing off-target interactions, common hurdles in sulfonamide-based drug development .

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